2-Phenylethyl trifluoromethanesulfinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61795-01-5 |
|---|---|
Molecular Formula |
C9H9F3O2S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-phenylethyl trifluoromethanesulfinate |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)15(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
MAOJABHWYPYXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOS(=O)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of 2 Phenylethyl Trifluoromethanesulfinate Transformations
Solvolytic Reaction Pathways
Solvolysis of 2-phenylethyl trifluoromethanesulfinate involves the reaction of the substrate with the solvent, which acts as the nucleophile. These reactions are often mechanistically complex, proceeding through various intermediates and transition states.
Kinetic Analysis of Solvolysis
Kinetic studies are fundamental to elucidating reaction mechanisms. While specific kinetic data for the solvolysis of this compound is not extensively detailed in the provided search results, the behavior of related trifluoromethanesulfonate (B1224126) (triflate) esters provides significant insights. Triflate is known to be an excellent leaving group, far more reactive than traditional leaving groups like tosylates and brosylates. acs.org For instance, the acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate at 25°C. researchgate.net
The solvolysis of primary alkyl triflates, such as the ethyl and propyl systems, has been shown to be mechanistically similar to their tosylate counterparts, suggesting that the reaction of the triflate is not necessarily more "limiting" in nature. cdnsciencepub.com Solvent effects play a crucial role, with studies on related compounds indicating that the rate of solvolysis can be significantly influenced by the polarity and nucleophilicity of the solvent medium. acs.orgresearchgate.net For example, the solvolysis of neophyl chloride and bromide, which proceeds via anchimerically assisted ionization, shows varied rates in different solvents. researchgate.net The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic clues. For ethyl trifluoromethanesulfonate in alcohol-benzene and alcohol-acetone mixtures, these parameters are only slightly affected by the composition of the medium. researchgate.net
The general consensus for the solvolysis of primary alkyl sulfonates is the involvement of significant nucleophilic solvent assistance (N character), indicating that the solvent participates in the rate-determining step. acs.orgresearchgate.net This suggests a mechanism that has characteristics of an SN2 pathway, even for substrates that might be expected to undergo SN1-type reactions due to the excellent leaving group.
Table 1: Comparative Solvolysis Rates
| Compound | Leaving Group | Relative Rate of Acetolysis at 25°C |
|---|---|---|
| Ethyl trifluoromethanesulfonate | Triflate | 30,000 |
Isotopic Labeling Experiments for Mechanistic Elucidation, Including Scrambling Phenomena
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and can provide definitive evidence for or against proposed mechanisms. In the case of the 2-phenylethyl system, the potential for phenyl group participation to form a stabilized intermediate, the phenonium ion (or ethylenebenzenium ion), is a key mechanistic question. cdnsciencepub.com
Studies on the closely related 2-phenylethyl tosylate using ¹⁴C labeling have shown significant isotopic scrambling. cdnsciencepub.com When ¹⁴C is placed at the C-1 position of the ethyl chain, the solvolysis products often show the label distributed between the C-1 and C-2 positions. This scrambling is strong evidence for the formation of a symmetrical phenonium ion intermediate, where the positive charge is delocalized over the phenyl ring and the two carbons of the ethyl chain.
A similar phenomenon has been observed in the synthesis of 2-phenylethyl triflate. When 1-¹⁴C-2-phenylethyl iodide was reacted with silver triflate (AgOTf), the resulting 2-phenylethyl triflate showed an almost complete scrambling of the ¹⁴C label between the C-1 and C-2 positions. cdnsciencepub.com This indicates that even during its formation, the 2-phenylethyl cation is prone to rearrangement via a phenonium ion intermediate.
In comparison, the reaction of 1-¹⁴C-2-phenylethyl iodide with silver tosylate (AgOTs) also resulted in nearly complete scrambling, while reaction with the more nucleophilic silver acetate (B1210297) (AgOAc) led to only about 11% rearrangement. cdnsciencepub.com The reduced scrambling with acetate is attributed to a competition between the SN1-like pathway involving the phenonium ion and a direct SN2 displacement by the more nucleophilic acetate ion, which does not result in scrambling. cdnsciencepub.com
Table 2: Isotopic Scrambling in the Synthesis of 2-Phenylethyl Esters from 1-¹⁴C-2-phenylethyl iodide
| Silver Salt | Product | % Rearrangement (Scrambling) |
|---|---|---|
| AgOTf | 2-Phenylethyl triflate | ~50% (Complete) |
| AgOTs | 2-Phenylethyl tosylate | ~49% (Nearly Complete) |
Nucleophilic Substitution Reaction Mechanisms
The trifluoromethanesulfinate group is a good leaving group, making this compound susceptible to nucleophilic substitution reactions. The mechanism of these reactions can be categorized as SN1-type, SN2-type, or involving addition-elimination at the sulfur center.
Considerations for SN1-type Pathways
An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. organic-chemistry.org For this compound, the primary nature of the carbon bearing the leaving group would typically disfavor an SN1 mechanism due to the instability of a primary carbocation. organic-chemistry.org
However, the presence of the adjacent phenyl group can stabilize a developing positive charge through anchimeric assistance (neighboring group participation), leading to the formation of the more stable phenonium ion. cdnsciencepub.com This participation would make an SN1-like pathway more plausible than for a simple primary alkyl substrate. Factors that favor SN1 reactions include the use of a good leaving group (which trifluoromethanesulfinate is), a substrate capable of forming a stable carbocation, and a polar protic solvent to stabilize the ionic intermediates. pressbooks.publibretexts.org Weak, uncharged nucleophiles also favor the SN1 pathway as they are not strong enough to displace the leaving group directly. libretexts.org
Analysis of SN2-type Pathways and Stereochemical Inversion
The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This mechanism is favored for unhindered substrates, such as methyl and primary alkyl compounds. libretexts.org Given that this compound is a primary sulfinate, the SN2 pathway is a highly probable mechanism for its nucleophilic substitution reactions.
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. organic-chemistry.org If the carbon atom bearing the leaving group is a chiral center, the product will have the opposite configuration. While the specific carbon in this compound is not chiral, studies on related systems with chiral centers confirm that the formation of sulfonate esters from alcohols proceeds with retention of configuration at the carbon, and subsequent SN2 reactions on these esters lead to inversion. youtube.com
Strong, often anionic, nucleophiles and polar aprotic solvents favor SN2 reactions. pressbooks.publibretexts.org The strong nucleophile is necessary to "push" the leaving group off in the concerted step. libretexts.org
Addition-Elimination (A-E) Mechanisms at Sulfur Centers in Related Sulfinates
In addition to substitution at the carbon atom, reactions of sulfinate esters can also occur at the sulfur atom. These reactions often proceed through an addition-elimination mechanism. In this pathway, a nucleophile attacks the electrophilic sulfur atom, forming a transient, tetracoordinate intermediate. Subsequent elimination of the leaving group (in this case, the 2-phenylethoxy group) yields the final product.
While direct evidence for this mechanism with this compound is not present in the provided results, it is a known pathway for the transformation of sulfinate esters in general. rsc.org For example, the reaction of sulfinate esters with organometallic reagents to form sulfoxides is a classic example that proceeds via attack at the sulfur center. Similarly, evidence for a synchronous thiophilic addition and elimination of sulfinate has been presented in reactions of α-tosyl substituted sulfines. researchgate.net This type of reactivity highlights the dual electrophilic nature of sulfinate esters, with potential for reaction at both the α-carbon and the sulfur atom.
Rearrangement Reactions Involving the 2-Phenylethyl System
The transformation of this compound can be influenced by the participation of the neighboring phenyl group, leading to complex reaction pathways. Understanding these rearrangements is crucial for predicting product distributions and elucidating reaction mechanisms.
Investigation of Phenyl Participation and Carbocationic Rearrangements
In the solvolysis of 2-phenylethyl systems, the neighboring phenyl group can act as an internal nucleophile, assisting in the departure of the leaving group. This process, known as phenyl participation or anchimeric assistance, leads to the formation of a bridged intermediate called a phenonium ion. spcmc.ac.injst.go.jp The solvolysis of 2-phenylethyl tosylates, for example, especially those with electron-donating substituents on the phenyl ring, is understood to proceed through a phenonium ion intermediate. jst.go.jpnih.gov
Theoretical studies have been conducted to understand the stability of these intermediates. For instance, calculations on the 2-phenylethyl system have shown that in the gas phase, the phenonium ion is more stable than the reactant, but in a solvent like water, it becomes less stable, though still existing as a viable intermediate. jst.go.jp Isotopic labeling studies, such as those using C14, have provided experimental evidence for these rearrangements. When 2-phenylethanol-1-C14 is converted to 2-phenylethyl halides under conditions favoring an SN1-type mechanism, scrambling of the C14 label between the C-1 and C-2 positions is observed, consistent with the formation of a symmetrical phenonium ion intermediate. researchgate.net
The stability and reactivity of these carbocationic intermediates are central to understanding the reaction outcomes. Carbocation rearrangements, such as hydride and alkyl shifts, are common phenomena that lead to more stable carbocationic species. libretexts.org In the context of the 2-phenylethyl system, the primary carbocation that would form upon departure of the trifluoromethanesulfinate group is unstable and prone to rearrangement. The formation of the bridged phenonium ion is a key pathway to stabilize this positive charge. spcmc.ac.in
| Key Feature | Description | Evidence |
|---|---|---|
| Phenyl Participation | The neighboring phenyl group acts as an internal nucleophile to assist in the departure of the leaving group. | Rate acceleration in solvolysis compared to systems without a participating group. |
| Phenonium Ion | A bridged, three-membered ring carbocationic intermediate formed by the participation of the phenyl group. | Isotopic labeling studies showing scrambling of labels; stereochemical outcomes of reactions. researchgate.net |
| Carbocation Rearrangement | The movement of a carbocation from an unstable to a more stable state via shifts (e.g., hydride, alkyl). libretexts.org | Formation of rearranged products in SN1/E1 reactions. |
Sigmatropic Rearrangements in Analogous Allyl Systems
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. libretexts.org While not directly involving the 2-phenylethyl system, analogous allyl systems provide insight into potential rearrangement pathways for the trifluoromethanesulfinate moiety. The two main types of relevant sigmatropic rearrangements are nih.govpsu.edu and psu.edupsu.edu shifts.
nih.govpsu.edu-Sigmatropic rearrangements are common for allylic sulfoxides, selenoxides, and amine oxides. wikipedia.org In the case of allylic sulfinates, which are analogous to the compound of interest, they can rearrange to allylic sulfones. This transformation can proceed via a nih.govpsu.edu-sigmatropic shift mechanism. libretexts.orgpsu.edu The stereoselectivity of these reactions is often high, proceeding through a five-membered cyclic transition state. uh.edu For example, the Mislow-Evans rearrangement involves the nih.govpsu.edu-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols after treatment with a thiophile. wikipedia.org
psu.edupsu.edu-Sigmatropic rearrangements are exemplified by the Cope and Claisen rearrangements. libretexts.org The rearrangement of allylic sulfinates to sulfones can, depending on the substrate's structure, also proceed through an ion-pair mechanism rather than a concerted sigmatropic shift. For instance, studies on cyclohex-2-enyl sulfinates indicate an ion-pair mechanism, whereas simpler acyclic systems like crotyl sulfinate appear to favor the nih.govpsu.edu-sigmatropic pathway. psu.edu The mechanism is highly dependent on the stability of the potential carbocation intermediate; systems that can form a more stable allylic carbocation are more likely to proceed through an ion-pair mechanism. psu.edu
Radical Pathways in Trifluoromethylation and Related Reactions
Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, is a common and convenient source of the trifluoromethyl radical (•CF3). wikipedia.org The generation of this radical typically requires an oxidant. In 1991, Langlois and coworkers demonstrated that the combination of CF3SO2Na and an oxidant like tert-butyl hydroperoxide (TBHP) could be used for the trifluoromethylation of electron-rich aromatic compounds via a free radical mechanism. wikipedia.orgsemanticscholar.org
The mechanism involves a single-electron transfer (SET) from the trifluoromethanesulfinate anion to the oxidant, which generates the trifluoromethyl radical and sulfur dioxide. This radical can then add to various substrates.
General Mechanism for Radical Generation: CF₃SO₂⁻ + Oxidant → [CF₃SO₂•] + Oxidant⁻ [CF₃SO₂•] → •CF₃ + SO₂
This method has been widely applied to the trifluoromethylation of arenes, heteroarenes, and alkenes. nih.govsemanticscholar.org The reaction conditions can be tuned, for instance, by using metal catalysts (like copper salts) which can influence the reaction pathway and product distribution. nih.gov Electrochemical methods have also been developed for the oxidation of the trifluoromethanesulfinate anion to generate the trifluoromethyl radical under milder conditions. nih.govresearchgate.net Mechanistic studies suggest that these reactions proceed via a radical pathway involving the single-electron transfer oxidation of CF3SO2Na. organic-chemistry.org Photocatalysis provides another avenue for generating the trifluoromethyl radical from CF3SO2Na under visible light irradiation, often involving an excited-state photocatalyst that engages in a single-electron transfer with the sulfinate. chinesechemsoc.orgrsc.org
Electrophilic Activation and Subsequent Reactions
Role of the Trifluoromethanesulfinate Moiety as an Electrophile
While the trifluoromethanesulfinate anion is a source of the nucleophilic trifluoromethyl radical, the sulfur atom in a sulfinate ester, such as this compound, is electrophilic. Esterification of a sulfinate anion inverts the reactivity at the sulfur atom, transforming it from a nucleophile into an electrophile. nih.gov This electrophilicity is comparable to that of sulfonyl chlorides. nih.gov
Alkyl sulfinates can participate in reactions where they are attacked by nucleophiles at the sulfur center. For example, they can be used in Friedel–Crafts-type reactions for the synthesis of aryl sulfoxides. In these reactions, an electron-rich aromatic compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfinate ester, which is activated by a Lewis acid like aluminum trichloride. rsc.orgacs.org This demonstrates the capacity of the sulfinate moiety to act as an electrophile. Nucleophilic substitution reactions at the sulfur atom of sulfinates can proceed through various mechanisms, potentially involving sulfurane intermediates. researchgate.net
Spectroscopic and Computational Approaches in Research on 2 Phenylethyl Trifluoromethanesulfinate
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 2-phenylethyl trifluoromethanesulfinate and in monitoring its behavior during chemical transformations. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's atomic framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the 2-phenylethyl moiety, distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl chain are expected. The aromatic protons typically appear as a multiplet in the δ 7.2-7.4 ppm range. The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would present as two distinct triplets due to spin-spin coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the aromatic carbons, the two aliphatic carbons of the ethyl bridge, and the carbon of the trifluoromethyl group. The carbon atom in the CF₃ group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org
¹⁹F NMR: Given the presence of the trifluoromethanesulfinate group, ¹⁹F NMR is a particularly sensitive and informative technique. huji.ac.il It provides a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable probe for studying reaction mechanisms where the sulfinate group is involved. nih.gov For compounds containing a CF₃S group, chemical shifts are often observed in the range of δ -40 to -50 ppm. rsc.org
The data obtained from these NMR experiments are crucial for confirming the identity and purity of synthesized this compound and for tracking structural changes during reactions, thereby offering mechanistic insights.
Table 1: Representative NMR Spectroscopic Data for this compound Note: These are predicted values based on analogous structures, as specific experimental data for this exact compound is not widely published.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.30 | m | C₆H₅- |
| ¹H | ~4.40 | t | -O-CH₂- |
| ¹H | ~3.10 | t | Ph-CH₂- |
| ¹³C | ~137 | s | C₆H₅- (quaternary) |
| ¹³C | ~129 | s | C₆H₅- (CH) |
| ¹³C | ~128 | s | C₆H₅- (CH) |
| ¹³C | ~127 | s | C₆H₅- (CH) |
| ¹³C | ~121 (q, J ≈ 320 Hz) | q | -CF₃ |
| ¹³C | ~70 | s | -O-CH₂- |
| ¹³C | ~38 | s | Ph-CH₂- |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. ufl.edu The analysis of these vibrations provides a molecular fingerprint and identifies the functional groups present.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural components.
S=O Stretching: The sulfinate group (R-S(O)O-) is expected to show strong, characteristic stretching vibrations for the S=O bond, typically in the region of 1100-1000 cm⁻¹.
C-F Stretching: The trifluoromethyl group will exhibit very strong C-F stretching bands, usually found in the 1350-1150 cm⁻¹ range.
Aromatic C-H and C=C Stretching: The phenyl group will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org
Aliphatic C-H Stretching: The ethyl bridge will display C-H stretching bands just below 3000 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing symmetric vibrations and non-polar bonds, complementing the information from IR spectroscopy. These vibrational analyses are not only crucial for structural confirmation but can also be used to study intermolecular interactions and conformational changes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium |
| C-F | Stretching | 1350-1150 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. chemguide.co.uk When the molecule is ionized in the mass spectrometer, the resulting molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org
A plausible fragmentation pathway for this compound would involve:
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable, leading to the formation of a stable benzyl (B1604629) cation ([C₇H₇]⁺, m/z = 91) or a phenylethyl cation ([C₈H₉]⁺, m/z = 105). The benzyl cation can rearrange to the highly stable tropylium (B1234903) ion.
Loss of the Sulfinate Group: Cleavage of the C-O bond can result in the loss of the trifluoromethanesulfinate group, leaving the phenylethyl cation.
Fragmentation of the Sulfinate Moiety: The trifluoromethanesulfinate portion itself can fragment, for example, through the loss of SO₂ to give a [CF₃]⁺ fragment.
By identifying these fragments, the connectivity of the original molecule can be confirmed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This technique is invaluable for identifying unknown products and transient intermediates in reactions involving this compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods provide deep insights into the electronic structure, stability, and reactivity of this compound, complementing experimental findings. These approaches allow for the investigation of properties that are difficult or impossible to measure directly, such as the geometries of transition states and the pathways of chemical reactions.
Density Functional Theory (DFT) has become a primary computational tool for studying organic molecules and their reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and predict structural parameters like bond lengths and angles.
Locate Transition States: Identify the high-energy structures that connect reactants to products. The geometry and energy of the transition state are key to understanding the reaction mechanism and selectivity. mdpi.com
Simulate Spectra: Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
By mapping the potential energy surface for reactions involving this compound, DFT studies can elucidate complex mechanistic pathways, rationalize experimental observations, and guide the design of new synthetic routes. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on the principles of quantum mechanics without the use of experimental data for parameterization. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations.
In the study of this compound, ab initio methods are used to:
Provide High-Accuracy Electronic Structure Information: Calculate precise molecular orbital energies and electron distributions, offering a fundamental understanding of bonding and reactivity.
Predict Reactivity: Use concepts derived from electronic structure, such as frontier molecular orbital (FMO) theory, to predict how the molecule will interact with other reagents.
Benchmark DFT Results: Because of their higher accuracy (though at a greater computational cost), ab initio calculations are often used as a benchmark to assess the performance and reliability of various DFT functionals for a specific chemical system.
The application of these high-level theoretical methods ensures a robust and accurate computational description of the intrinsic properties of this compound, providing a solid theoretical foundation for understanding its chemical behavior.
Molecular Dynamics Simulations for Understanding Reaction Pathways
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing unparalleled, time-resolved, atomistic insights into the intricate mechanisms of chemical reactions. Unlike static quantum chemical calculations that focus on stationary points along a reaction coordinate (like reactants, products, and transition states), MD simulations model the actual dynamic evolution of a system by solving Newton's equations of motion for every atom. youtube.com This approach is invaluable for understanding the complex reaction pathways involving this compound, capturing the influence of solvent dynamics, conformational changes, and transient intermediates that govern the reaction outcome.
The application of MD simulations to study reaction pathways can be broadly categorized. Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations for forces with classical mechanics for motion, offering high accuracy for bond-breaking and bond-forming events. However, its computational cost limits simulations to small systems and short timescales (picoseconds). For larger systems and longer timescales (nanoseconds to microseconds), reactive force fields (ReaxFF) are employed. ReaxFF uses a bond-order formalism to seamlessly model chemical reactions, enabling the exploration of complex reaction networks that would be computationally prohibitive with AIMD. rwth-aachen.denih.gov
A significant challenge in simulating chemical reactions is the timescale disparity; reactions are often rare events on the timescale of atomic vibrations. To overcome this, researchers utilize enhanced sampling techniques, such as accelerated molecular dynamics (aMD). In aMD, a bias potential is applied to the system, which helps it escape from potential energy wells more quickly, allowing for the statistical sampling of reactive events within accessible simulation times. nih.gov
The typical workflow for elucidating a reaction pathway for a compound like this compound using MD simulations involves several key steps:
System Setup: The reactant molecules, including this compound and any other reagents, are placed in a simulation box, often solvated with explicit solvent molecules to accurately model environmental effects. mdpi.com
Simulation: An MD simulation is performed using an appropriate method (e.g., ReaxFF MD or AIMD with an enhanced sampling technique). The simulation tracks the positions and velocities of all atoms over time.
Trajectory Analysis: The resulting trajectory is analyzed to identify key reactive events—the breaking and forming of chemical bonds. Automated tools are often used to detect these elementary reactions from the vast amount of simulation data. nih.gov
Reaction Network Construction: The identified elementary reactions are compiled into a comprehensive reaction network. This network can be represented as a directed graph where chemical species are nodes and the reactions are edges, mapping out all observed transformation pathways. rwth-aachen.denih.gov
Pathway Validation: Pathways of interest discovered through MD, particularly with less accurate methods like ReaxFF, are often further validated. This involves extracting geometries of transition states from the simulation and refining their structures and energy barriers using higher-level quantum mechanical methods like Density Functional Theory (DFT). rwth-aachen.de
Through this methodology, MD simulations can reveal crucial mechanistic details. For instance, in reactions involving the trifluoromethanesulfinate group, simulations could elucidate the precise role of solvent molecules in stabilizing charged intermediates or transition states. They could also uncover unexpected competing reaction pathways or short-lived intermediates that are not readily observable through experimental means.
Hypothetical Reaction Pathway Data from MD Simulation
The following interactive table illustrates the type of detailed information that could be extracted from an accelerated MD simulation of a hypothetical reaction involving this compound.
| Reaction Step | Description | Key Intermediates/Transition States (TS) | Calculated Activation Energy (Ea) (kcal/mol) | Key TS Interatomic Distance (Å) |
| 1 | Initial Dissociation | Cleavage of the S-O bond | TS1 | 25.4 |
| 2 | Phenyl Group Migration | 1,2-shift of the phenylethyl group | TS2 | 15.2 |
| 3 | Solvent-Assisted Proton Transfer | Proton abstraction by a solvent molecule | TS3 | 8.9 |
| 4 | Product Formation | Final bond formation to yield stable product | Product Complex | - |
This detailed, dynamic view complements static computational approaches and experimental studies, providing a more complete and fundamental understanding of the factors that control the reactivity and reaction pathways of this compound.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of 2-phenylethyl trifluoromethanesulfinate. Future research will likely focus on enhancing its reactivity and controlling selectivity in trifluoromethylthiolation and other transformations.
One promising area is the design of transition-metal-free catalytic systems. Research has demonstrated that simple, inexpensive reagents can mediate potent transformations. For instance, K₂S₂O₈ has been used to mediate the intramolecular trifluoromethylacylation and -arylation of alkenes using CF₃SO₂Na in aqueous media, completely avoiding transition metal catalysts. acs.org Future work could adapt such systems for intermolecular reactions involving this compound, providing a greener and more cost-effective approach.
Additionally, photoredox catalysis offers a powerful tool for generating trifluoromethyl radicals under mild conditions. The use of organic dyes in place of toxic and expensive transition metals aligns with sustainable chemistry principles. researchgate.net Developing specific photocatalysts tailored to the activation of this compound could enable novel C-H functionalization and other challenging transformations that are currently inaccessible.
The table below summarizes potential catalytic strategies and their expected benefits for reactions involving this compound, based on analogous systems.
| Catalytic Strategy | Catalyst Type | Potential Reaction | Key Advantages |
| Transition-Metal-Free | K₂S₂O₈, Organic Dyes | Trifluoromethylation of Alkenes/Alkynes | Cost-effective, Reduced Metal Contamination, Environmentally Benign researchgate.netacs.org |
| Photoredox Catalysis | Ru(bpy)₃²⁺, Organic Dyes | C-H Functionalization, Cross-Coupling | Mild Reaction Conditions, High Selectivity, Access to Novel Reactivity researchgate.net |
| Dual Catalysis | Transition Metal + Photocatalyst | Cross-Coupling Reactions | Synergistic Activation, Broader Substrate Scope |
Asymmetric Transformations and Stereoselective Synthesis Utilizing Trifluoromethanesulfinate
The presence of a sulfur stereocenter in related sulfinate derivatives opens the door to powerful asymmetric transformations. While research on this compound itself is nascent, the broader field of chiral sulfur chemistry provides a clear roadmap for future exploration. nih.gov
A significant avenue of research is the development of organocatalytic methods for the stereoselective synthesis of chiral molecules using trifluoromethanesulfinates. Recent breakthroughs have shown that organocatalysts like pentanidium can facilitate the asymmetric condensation of prochiral sulfinates and alcohols, yielding enantioenriched sulfinate esters. nih.gov Applying this methodology to precursors of this compound could provide access to chiral variants of the reagent itself, which could then be used in stereoselective transformations.
Furthermore, the development of chiral bifunctional reagents is a promising strategy. Inspired by the success of SuFEx (Sulfur Fluoride Exchange) chemistry, enantiopure S(VI) reagents have been created to act as templates for the asymmetric synthesis of sulfoximines and other chiral sulfur compounds. thieme.dechemrxiv.org A similar approach could be envisioned for this compound, where a chiral auxiliary attached to the phenylethyl group guides the stereoselective transfer of the trifluoromethanesulfinate moiety. Such advancements are highly sought after in drug discovery, where three-dimensional complexity and stereochemical control are critical. thieme.de
| Asymmetric Approach | Methodology | Potential Outcome | Relevance to Medicinal Chemistry |
| Organocatalysis | Asymmetric condensation with a chiral catalyst (e.g., pentanidium) | Enantioenriched this compound | Access to novel chiral building blocks nih.gov |
| Chiral Reagent Control | Development of a chiral S(VI) transfer reagent based on the trifluoromethanesulfinate structure | Stereoselective synthesis of sulfoximines and sulfonimidamides | Expansion of chemical space for drug discovery with unique 3D vectors thieme.de |
| Biocatalysis | Use of engineered enzymes (e.g., myoglobins) | Highly enantioselective cyclopropanations or other additions | High turnover numbers and enantioselectivities under green conditions nih.gov |
Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies
The integration of sustainable or "green" chemistry principles is a driving force in modern chemical synthesis. For this compound, this involves developing eco-friendly reaction protocols and leveraging technologies like flow chemistry. researchgate.net
Sustainable chemistry aims to reduce or eliminate the use of hazardous substances. This can be achieved by using less toxic solvents (like water), avoiding heavy metal catalysts, and designing reactions that are more atom-economical. researchgate.netacs.org The use of sodium trifluoromethanesulfinate as a stable, solid reagent is often highlighted as an eco-friendly method, and similar principles can be applied to the handling and reactions of its ester derivatives. researchgate.net
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and seamless scalability. amf.chpharmasalmanac.com For reactions involving potentially energetic intermediates or highly exothermic processes, flow reactors minimize the reaction volume at any given time, significantly reducing risks. amt.ukpharmtech.com Implementing flow chemistry for reactions with this compound could allow for the use of reaction conditions (e.g., high temperatures or pressures) that are unsafe in batch reactors, potentially unlocking new reaction pathways. pharmasalmanac.com Furthermore, the modular nature of flow systems facilitates multi-step syntheses and allows for the integration of real-time monitoring and process optimization. pharmasalmanac.comresearchgate.net
| Technology | Key Features | Application to this compound |
| Sustainable Chemistry | Use of aqueous media, transition-metal-free systems, reduced waste. | Development of greener protocols for trifluoromethylation reactions. researchgate.netacs.org |
| Flow Chemistry | Microreactors, precise control of parameters, enhanced safety, scalability. | Enabling reactions under challenging conditions; safe handling of reactive intermediates. amf.chpharmasalmanac.com |
| Process Analytical Technology (PAT) | In-line monitoring (e.g., FTIR) integrated with flow systems. | Real-time optimization of reaction conditions and yields. pharmasalmanac.com |
Exploration of New Reaction Domains and Substrate Scope for this compound
A primary goal for future research is to expand the synthetic utility of this compound by discovering new types of reactions and broadening the range of compatible substrates.
Current research on related compounds provides a fertile ground for new ideas. For example, electrophilic trifluoromethylthiolating reagents have been shown to react with a wide array of nucleophiles, including Grignard reagents, arylboronic acids, alkynes, and indoles. acs.org A systematic investigation into the reactivity of this compound with a diverse set of nucleophilic partners is a logical next step.
Furthermore, exploring its role in C-H functionalization is a high-priority area. The direct trifluoromethylation of C-H bonds is a highly desirable transformation. Recent work has shown that related trifluoromethanesulfinate salts can be used for the C-H ¹⁸F-trifluoromethylation of aromatic residues in peptides, highlighting the potential for late-stage functionalization of complex biomolecules. nih.gov Developing conditions where this compound can perform similar transformations would be a significant advance.
To guide these efforts, modern data science techniques can be employed to analyze and expand the substrate scope. princeton.edu By featurizing molecules based on their electronic and steric properties, researchers can select a diverse and representative set of substrates for testing. This approach not only provides a more thorough understanding of a reaction's limitations but also helps in building predictive models for its outcome with new, untested substrates. princeton.edu
| Research Area | Objective | Example from Related Chemistry |
| Reaction with Nucleophiles | Broaden the scope of known transformations. | Reaction of electrophilic CF₃S-reagents with Grignard reagents, boronic acids, and indoles. acs.org |
| C-H Functionalization | Develop methods for direct trifluoromethylthiolation of C-H bonds. | Use of ¹⁸F-trifluoromethanesulfinate for labeling native aromatic residues in peptides. nih.gov |
| Difunctionalization | Develop tandem reactions that install two functional groups in one step. | Selective trifluoromethylacylation and trifluoromethylarylation of alkenes using CF₃SO₂Na. acs.org |
| Data-Driven Scope Analysis | Systematically map the reaction's capabilities and limitations. | Using data science to select a diverse substrate scope for cross-coupling reactions. princeton.edu |
Q & A
Q. What are the standard synthetic routes for preparing 2-phenylethyl trifluoromethanesulfinate, and how can reaction efficiency be monitored?
Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, reacting 2-phenylethanol with trifluoromethanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) or ¹⁹F-NMR spectroscopy to track the disappearance of starting materials and emergence of the product . Purity of intermediates (e.g., trifluoromethanesulfinate salts) is critical, as impurities can reduce yields .
Q. What purification methods are recommended for isolating this compound?
Common methods include:
- Liquid-liquid extraction to remove unreacted starting materials.
- Column chromatography (silica gel, eluting with hexane/ethyl acetate mixtures) for high-purity isolation.
- Recrystallization from non-polar solvents (e.g., dichloromethane/hexane).
Ensure inert atmospheres during purification to prevent hydrolysis of the sulfinate group .
Q. How can this compound be characterized structurally and quantitatively?
- ¹⁹F-NMR spectroscopy : Quantify using an internal standard (e.g., trifluoroethanol) with optimized relaxation delay times (≥20 s) to ensure full T1 relaxation for accurate integration .
- LC-MS : Confirm molecular weight and purity.
- Elemental analysis : Validate empirical formula.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in trifluoromethylation reactions?
The compound acts as a trifluoromethyl radical precursor under oxidative conditions. Mechanistic studies suggest:
Q. How should researchers resolve contradictions in yield data when using this compound?
- Robustness testing : Systematically vary parameters (e.g., oxidant concentration, temperature).
- Impurity profiling : Use ¹⁹F-NMR or HPLC to detect byproducts (e.g., sulfonic acid derivatives).
- Control experiments : Compare results with alternative trifluoromethylating agents (e.g., Umemoto’s reagents) to isolate variables .
Q. What strategies optimize reaction conditions for this compound in radical trifluoromethylation?
- Solvent-free conditions : Improve yields by reducing side reactions (e.g., hydrolysis) .
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)/phenanthroline) for enhanced radical generation.
- Temperature gradients : Lower temperatures (0–25°C) stabilize reactive intermediates.
Safety and Handling
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
